molecular formula C12H15Cl2NO3 B095489 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid CAS No. 17528-53-9

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid

Cat. No.: B095489
CAS No.: 17528-53-9
M. Wt: 292.15 g/mol
InChI Key: IVWVTSYBZDGRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid is a compound known for its significant applications in the field of medicinal chemistry, particularly as an antileukemic agent. This compound is a derivative of phenoxy acetic acid and contains bis(2-chloroethyl)amino groups, which are known for their alkylating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid involves the reaction of phenoxy acetic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or ether and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted products where the bis(2-chloroethyl)amino groups are replaced by other functional groups .

Scientific Research Applications

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.

    Medicine: It is primarily known for its antileukemic properties and is used in the development of chemotherapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals, pesticides, and dyes

Mechanism of Action

The mechanism of action of 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid involves its alkylating properties. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid is unique due to its specific structure that allows for targeted alkylation of DNA. Its phenoxy acetic acid backbone provides additional stability and specificity in its interactions with biological targets, making it a potent antileukemic agent .

Properties

CAS No.

17528-53-9

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid

InChI

InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17)

InChI Key

IVWVTSYBZDGRSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O

Key on ui other cas no.

17528-53-9

Synonyms

4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid
4-NNBCAPA

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1.99 g (6.50 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate in 60 ml of concentrated hydrochloric acid was heated at 50° C. for 30 minutes. The suspension was washed with methylene chloride, neutralized with sodium hydrogencarbonate, and then extracted with methylene chloride. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and then concentrated, whereby 1.23 g of the title compound were obtained as colorless crystals (yield: 65%).
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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